

Spectroscopic Analysis of C.I. Acid Brown 83: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid brown 83*

Cat. No.: *B12363664*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **C.I. Acid Brown 83** (C.I. 20250), a significant compound in various industrial applications. This document outlines the core spectroscopic techniques for its characterization, including UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Given the limited availability of specific, publicly accessible raw spectral data for **C.I. Acid Brown 83**, this guide presents a combination of reported data and predicted spectroscopic characteristics based on its known chemical structure. Detailed experimental protocols are provided to facilitate the replication and validation of these analytical methods.

Introduction to C.I. Acid Brown 83

C.I. Acid Brown 83 is a double azo dye complexed with copper.^{[1][2]} Its chemical structure, containing multiple aromatic rings, azo linkages (-N=N-), a sulfonic acid group, and a coordinated copper ion, dictates its characteristic color and chemical properties.^[2] Spectroscopic analysis is fundamental for confirming its identity, assessing its purity, and studying its degradation and interaction with other molecules.

Chemical and Physical Properties:

Property	Value
C.I. Name	Acid Brown 83
C.I. Number	20250
CAS Number	13011-68-2
Molecular Formula	<chem>C18H11CuN6NaO8S</chem>
Molecular Weight	557.92 g/mol
Chemical Class	Di-azo Copper Complex
Physical Appearance	Brown Powder
Hue	Yellowish Brown
Solubility	Soluble in water

Spectroscopic Data

The following sections summarize the key spectroscopic data for **C.I. Acid Brown 83**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **C.I. Acid Brown 83** reveals electronic transitions within the chromophoric azo system and aromatic rings. The maximum absorbance wavelength (λ_{max}) is a key identifier for this dye.

Parameter	Value	Notes
λ_{max}	448 nm	In aqueous solution, attributed to the $n \rightarrow \pi^*$ transition of the azo group.
Other Absorptions	~250-320 nm	Expected $\pi \rightarrow \pi^*$ transitions of the aromatic systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **C.I. Acid Brown 83** is predicted to exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	O-H, N-H	Stretching
3100-3000	Aromatic C-H	Stretching
1620-1580	N=N (Azo)	Stretching
1600-1450	Aromatic C=C	Stretching
1200-1150	S=O (Sulfonic acid)	Asymmetric Stretching
1050-1000	S=O (Sulfonic acid)	Symmetric Stretching
~650	C-S	Stretching
~500	Cu-N/Cu-O	Metal-ligand vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **C.I. Acid Brown 83** are expected to be complex due to the number of aromatic protons and carbons. The presence of the paramagnetic copper ion can lead to significant broadening of NMR signals, making interpretation challenging. The following are predicted chemical shift ranges for the ligand structure.

¹H NMR (Predicted):

Chemical Shift (ppm)	Proton Type
7.0 - 8.5	Aromatic protons
9.0 - 10.0	Phenolic -OH, Amine -NH ₂ (exchangeable with D ₂ O)

¹³C NMR (Predicted):

Chemical Shift (ppm)	Carbon Type
110 - 160	Aromatic carbons
140 - 160	Carbons attached to -N=N-, -OH, and -SO ₃ H

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **C.I. Acid Brown 83**. Electrospray ionization (ESI) is a suitable technique for this polar and ionic compound.

m/z Value	Interpretation
[M-Na] ⁻	Molecular ion (deprotonated sodium salt)
[M-Cu-Na+2H] ⁻	Loss of copper and sodium, with protonation
Fragments	Cleavage of the azo bonds, loss of SO ₃ , and fragmentation of the aromatic rings.

Experimental Protocols

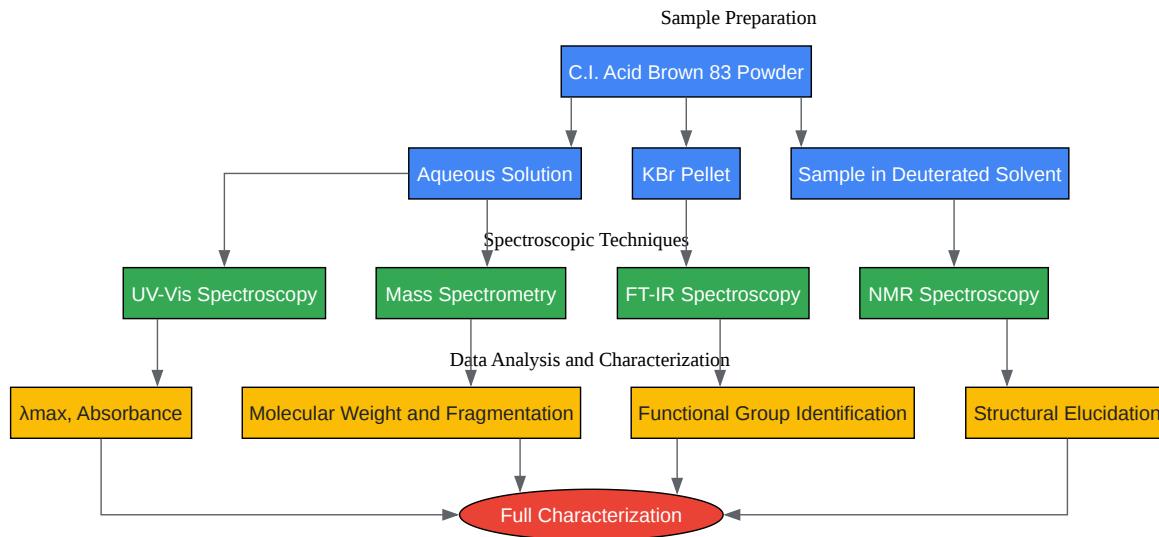
UV-Visible Spectroscopy

- Sample Preparation: Prepare a stock solution of **C.I. Acid Brown 83** in deionized water (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Measurement: Scan the samples from 200 to 800 nm, using deionized water as a blank.
- Analysis: Identify the λ_{max} and record the absorbance values. A calibration curve can be constructed by plotting absorbance versus concentration.

FT-IR Spectroscopy

- Sample Preparation: Use the KBr pellet method. Mix approximately 1-2 mg of the **C.I. Acid Brown 83** powder with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use an FT-IR spectrometer.
- Measurement: Record the spectrum in the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy


- Sample Preparation: Dissolve 10-20 mg of **C.I. Acid Brown 83** in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Due to the paramagnetic nature of the copper complex, it may be necessary to use a metal-free version of the ligand for clearer spectra.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Measurement: Acquire ¹H and ¹³C NMR spectra.
- Analysis: Assign the chemical shifts to the protons and carbons in the molecule.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **C.I. Acid Brown 83** in a suitable solvent, such as a water/methanol mixture.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Measurement: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
- Analysis: Identify the molecular ion and characteristic fragment ions to confirm the structure.

Workflow and Pathway Diagrams

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **C.I. Acid Brown 83**.

Proposed Degradation Pathway

Studies on the degradation of **C.I. Acid Brown 83**, particularly through advanced oxidation processes like ultrasound and photocatalysis, indicate that the primary mechanism involves the attack of hydroxyl radicals ($\cdot\text{OH}$) on the dye molecule.^{[3][4]} This leads to the cleavage of the azo bonds and subsequent breakdown of the aromatic rings.

Caption: Proposed degradation pathway of **C.I. Acid Brown 83** via hydroxyl radical attack.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of **C.I. Acid Brown 83**. By combining established analytical techniques with predictive data based on its chemical structure, researchers can effectively characterize this dye. The detailed experimental protocols and workflow diagrams serve as a valuable resource for quality control, research, and development activities involving **C.I. Acid Brown 83**. Further research to obtain and publish high-resolution spectral data for this specific compound would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. colorantsgroup.com [colorantsgroup.com]
- 2. worlddyeveriety.com [worlddyeveriety.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic Study of the Ultrasound Effect on Acid Brown 83 Dye Degradation by Hydrogen Peroxide Oxidation Processes - ProQuest [proquest.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of C.I. Acid Brown 83: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12363664#spectroscopic-analysis-of-c-i-acid-brown-83>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com